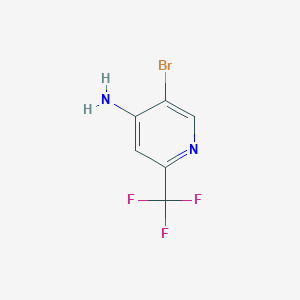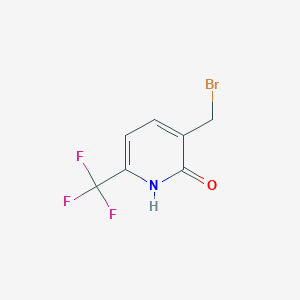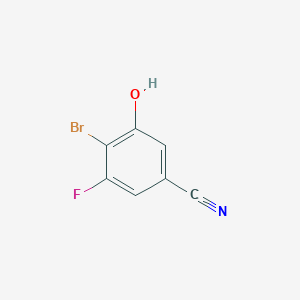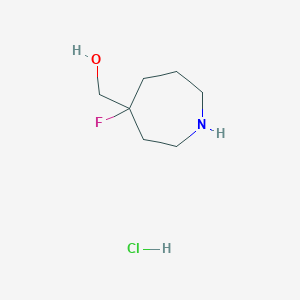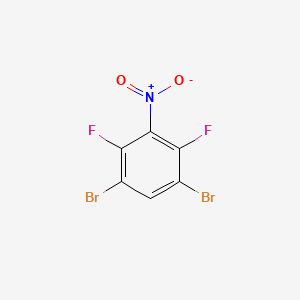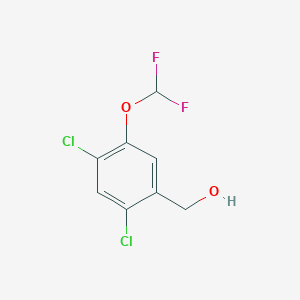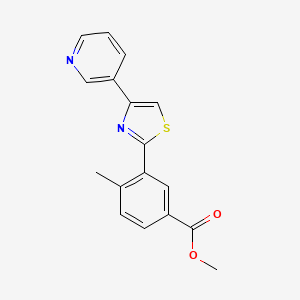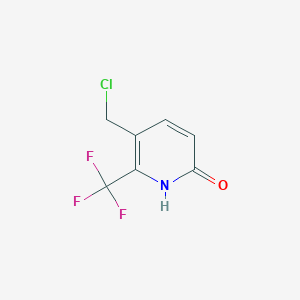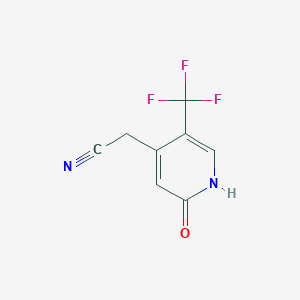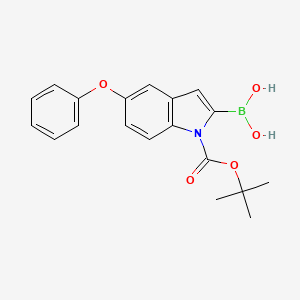
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid
Übersicht
Beschreibung
The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected indole structure . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The boronic acid group could potentially be introduced through a metal-catalyzed borylation reaction .Molecular Structure Analysis
The molecular structure likely consists of an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), substituted at the 2-position with a boronic acid group and at the 5-position with a phenoxy group. The nitrogen of the indole is likely protected with a Boc group .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . Boronic acids are known to undergo Suzuki-Miyaura cross-coupling reactions in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Boronic Acids Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. The boronic acid acts as a partner in the cross-coupling reaction, reacting with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .
Tert-butoxycarbonyl (Boc) Protecting Group The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It is often used to protect amines during synthesis, preventing them from reacting until the desired time . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids, such as the one in your compound, are frequently used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .
-
Synthesis of Marine Natural Product Pentabromopseudilin : Boronic acids have been used as starting materials for the synthesis of marine natural product pentabromopseudilin .
-
Preparation of Hydroxyquinones : Boronic acids have been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
-
Palladium-Catalyzed Ligand-Controlled Regioselective Suzuki Coupling : Boronic acids have been used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling .
-
Protection of Amines : The tert-butoxycarbonyl (Boc) group in your compound is a common protecting group used in organic synthesis . It is often used to protect amines during synthesis, preventing them from reacting until the desired time .
-
Synthesis of Novel Macrocycles : Boc-protected amines have been used in the synthesis of thiophene-based novel macrocycles .
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids, such as the one in your compound, are frequently used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .
-
Synthesis of Marine Natural Product Pentabromopseudilin : Boronic acids have been used as starting materials for the synthesis of marine natural product pentabromopseudilin .
-
Preparation of Hydroxyquinones : Boronic acids have been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
-
Palladium-Catalyzed Ligand-Controlled Regioselective Suzuki Coupling : Boronic acids have been used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling .
-
Protection of Amines : The tert-butoxycarbonyl (Boc) group in your compound is a common protecting group used in organic synthesis . It is often used to protect amines during synthesis, preventing them from reacting until the desired time .
-
Synthesis of Novel Macrocycles : Boc-protected amines have been used in the synthesis of thiophene-based novel macrocycles .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCWYXICMXKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid | |
CAS RN |
2096331-36-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



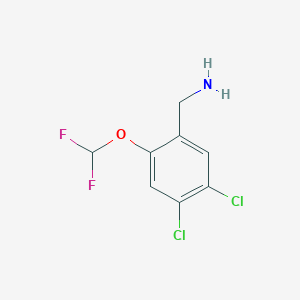
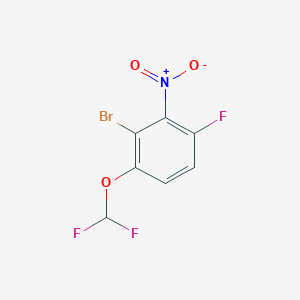
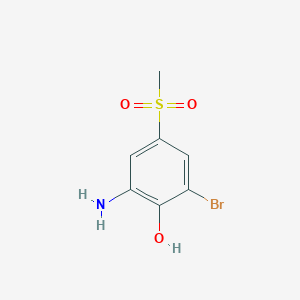
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)
